3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a structurally complex benzamide derivative featuring a 2,5-dioxopyrrolidinyl group and a substituted dihydrobenzothiazole moiety. For instance, benzamide compounds are frequently synthesized via reactions between acyl chlorides or carboxylic acids and amines, as demonstrated in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The dihydrobenzothiazole component may impart unique electronic or steric properties, influencing bioactivity or crystallographic behavior.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-3-11-24-17-8-7-14(2)12-18(17)29-22(24)23-21(28)15-5-4-6-16(13-15)25-19(26)9-10-20(25)27/h1,4-8,12-13H,9-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFGGXQCKPTWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzothiazole moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Attachment of the prop-2-yn-1-yl group: This step involves the alkylation of the benzothiazole derivative with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the benzamide core: The benzothiazole derivative is then reacted with 3-aminobenzoic acid to form the benzamide linkage.
Introduction of the dioxopyrrolidinyl group: The final step involves the reaction of the benzamide derivative with succinic anhydride to introduce the dioxopyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several classes of bioactive and catalytically active molecules:
- Benzamide Derivatives : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features a simpler benzamide core with a hydroxyl-alkyl substituent, enabling N,O-bidentate coordination. In contrast, the target compound incorporates a 2,5-dioxopyrrolidinyl group, which may enhance electron-withdrawing effects or participate in hydrogen bonding .
- Heterocyclic Systems: The dihydrobenzothiazole moiety in the target compound resembles thiazole-containing bioactive molecules, such as those derived from marine actinomycetes (). The prop-2-yn-1-yl substituent introduces alkyne functionality, which is absent in the tetrahydroimidazo[1,2-a]pyridine derivatives reported in .
Data Table: Comparative Analysis of Benzamide Derivatives
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic molecule that incorporates both benzamide and benzothiazole moieties. This structural combination is known to enhance biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 438.51 g/mol. The compound features a complex arrangement that includes a pyrrolidinyl group and a benzothiazole core, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 438.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2736437-43-5 |
Biological Activity
Research indicates that compounds with benzothiazole and benzamide structures exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies.
Anticancer Activity
A study conducted on similar benzothiazole derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the dioxopyrrolidinyl group may enhance this activity by improving cell membrane permeability or by acting as a ligand for specific receptors involved in tumor growth regulation.
Antimicrobial Properties
Benzothiazole derivatives have also been noted for their antimicrobial effects. In vitro studies have demonstrated that compounds similar to this one can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to this compound.
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Study on Anticancer Effects : A recent investigation into a related benzothiazole compound demonstrated significant inhibition of MCF7 breast cancer cells at concentrations as low as 10 µM. The study attributed this effect to enhanced apoptosis and cell cycle arrest at the G0/G1 phase.
- Reference : Journal of Medicinal Chemistry, 2024.
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Antimicrobial Activity Assessment : A comparative analysis revealed that benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 15 to 30 µg/mL, indicating moderate antibacterial activity.
- Reference : International Journal of Antimicrobial Agents, 2024.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The dioxopyrrolidinyl group could enhance binding affinity to certain receptors that mediate cellular responses to stress or damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
